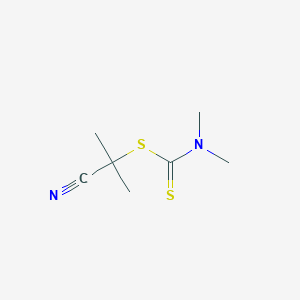
Carbamodithioic acid, dimethyl-, 1-cyano-1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, dimethyl-, 1-cyano-1-methylethyl ester is a chemical compound with the molecular formula C7H12N2S2 and a molecular weight of 188.31 g/mol . This compound is known for its unique structure, which includes a cyano group and a methylethyl ester group attached to the carbamodithioic acid moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, dimethyl-, 1-cyano-1-methylethyl ester typically involves the reaction of dimethylcarbamodithioic acid with 1-cyano-1-methylethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products . The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
Carbamodithioic acid, dimethyl-, 1-cyano-1-methylethyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamodithioic acid, dimethyl-, 1-cyano-1-methylethyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of carbamodithioic acid, dimethyl-, 1-cyano-1-methylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity . This interaction can disrupt various biochemical pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Carbamodithioic acid, dimethyl-, methyl ester: Similar structure but lacks the cyano and methylethyl ester groups.
Carbamodithioic acid, diethyl-, methyl ester: Contains ethyl groups instead of methyl groups.
Carbamodithioic acid, dimethyl-, ethyl ester: Contains an ethyl ester group instead of a methylethyl ester group.
Uniqueness
Carbamodithioic acid, dimethyl-, 1-cyano-1-methylethyl ester is unique due to the presence of both a cyano group and a methylethyl ester group, which confer distinct chemical properties and reactivity compared to its analogs . These structural features make it a versatile compound in various chemical reactions and applications .
Propiedades
Número CAS |
220575-19-9 |
|---|---|
Fórmula molecular |
C7H12N2S2 |
Peso molecular |
188.3 g/mol |
Nombre IUPAC |
2-cyanopropan-2-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H12N2S2/c1-7(2,5-8)11-6(10)9(3)4/h1-4H3 |
Clave InChI |
VNJGQXCOPWYQRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)SC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


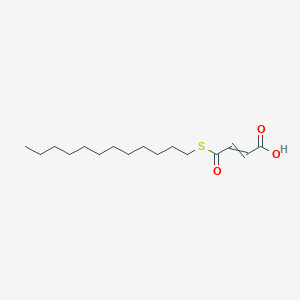
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
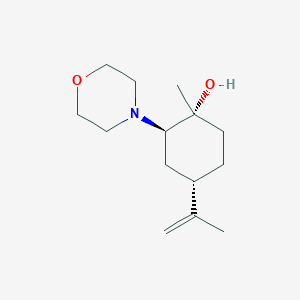
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
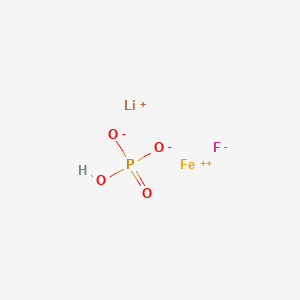
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)
![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)

![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)
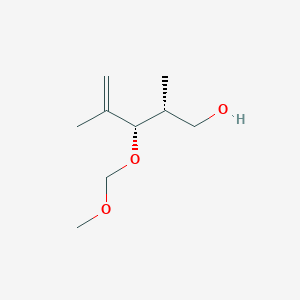
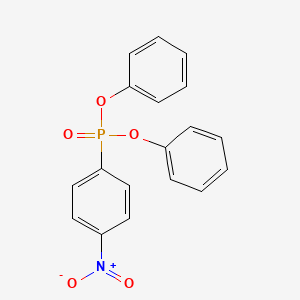

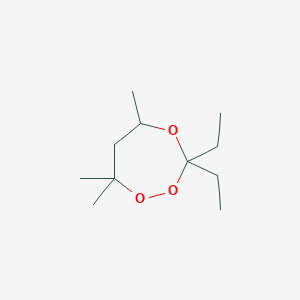
![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
